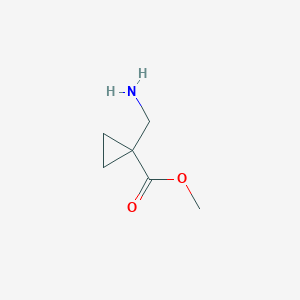

Methyl 1-(aminomethyl)cyclopropanecarboxylate

概要

説明

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” is a chemical compound that has been identified as a structural analog of ACC . It is a methyl ester and cyclic analog of ACC . It is a stable, economic, and commercially accessible pharmaceutical intermediate substance .

Molecular Structure Analysis

The molecular formula of “Methyl 1-(aminomethyl)cyclopropanecarboxylate” is C6H12ClNO2 . Its InChI code is 1S/C6H11NO2.ClH/c1-9-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H .Chemical Reactions Analysis

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .Physical And Chemical Properties Analysis

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” is a solid substance . It has a melting point of 164 - 166 degrees Celsius . Its molecular weight is 165.62 .科学的研究の応用

Ethylene Agonist in Plant Physiology

This compound has been identified as an ethylene agonist, which means it can enhance ethylene-related responses in plants . It could be used to regulate plant growth, root hair formation, and fruit ripening, offering a new tool for agricultural and postharvest industries to improve crop yields and quality.

作用機序

Target of Action

The primary target of Methyl 1-(aminomethyl)cyclopropanecarboxylate, also known as methyl-ACC, is the enzyme ACC oxidase (ACO), which plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .

Mode of Action

Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, acts as an agonist of ethylene response in plants . Unlike some ACC analogs that have been identified as ethylene antagonists competitively binding with ACO, methyl-ACC enhances ethylene-related responses .

Biochemical Pathways

Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . The upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment suggests that it affects the ethylene biosynthesis pathway .

Result of Action

The action of methyl-ACC results in enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .

Action Environment

Given that ethylene is known to regulate responses to numerous stresses such as drought, flooding, high salinity, and low temperature , it’s plausible that these environmental factors may also influence the action of methyl-ACC

Safety and Hazards

将来の方向性

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” has been identified as a potential plant growth regulator (PGR) for the agricultural and postharvest industries . This study offers a promising new PGR and adds to the current knowledge on the structure–function-regulation relationship of compounds associated with ethylene biosynthesis .

特性

IUPAC Name |

methyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHWQKTYOKPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(aminomethyl)cyclopropanecarboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)

![N-[4-(Acetylamino)phenyl]-4-aminobenzamide](/img/structure/B1321764.png)